BENGHE Foundational & Exploratory

Check Availability & Pricing

enzymes involved in Cyclic tri-AMP synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cyclic tri-AMP

cat. No.: 812366300

An In-depth Technical Guide to the Enzymes of Cyclic tri-AMP Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic triadenosine monophosphate (c-tri-AMP or cAAA) is a crucial nucleotide second
messenger primarily identified in prokaryotic defense systems. Its synthesis is a key step in
initiating potent immune responses against invasive genetic elements like bacteriophages. This
document provides a comprehensive overview of the enzymes responsible for c-tri-AMP
synthesis, the signaling pathways they activate, quantitative data regarding their function, and
detailed experimental protocols for their study. The two primary enzyme families involved are
the cGAS/DncV-like nucleotidyltransferases (CD-NTases) within Cyclic Oligonucleotide-based
Antiphage Signaling Systems (CBASS), and the Cas10 subunit of Type Il CRISPR-Cas
effector complexes. Understanding the structure, function, and regulation of these enzymes is
critical for harnessing their potential in novel therapeutic and biotechnological applications.

Core Enzymes in Cyclic tri-AMP Synthesis

The synthesis of c-tri-AMP is catalyzed by two distinct classes of enzymes that are activated by
different stimuli but share a fundamental nucleotidyltransferase activity.

CBASS-Associated CD-NTases

Cyclic GMP-AMP synthase (cGAS)/DncV-like nucleotidyltransferases (CD-NTases) are a large
and diverse family of enzymes found in both bacteria and metazoa.[1] In bacteria, they are
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often the core signal-generating component of CBASS defense systems.[2][3] Upon phage
infection, these enzymes are activated to synthesize a variety of cyclic oligonucleotide second
messengers, including c-tri-AMP.[4]

e Mechanism: CD-NTases utilize ATP as a substrate, catalyzing the formation of 3'-5'
phosphodiester bonds to generate a linear triadenylate intermediate, which is then cyclized
to form c-tri-AMP. This process releases pyrophosphate (PPi) at each condensation step.

o Key Enzymes:

o CdnC from Escherichia coli: A well-characterized CD-NTase that produces c-tri-AMP as
part of a Type Il CBASS system.

o CdnD from Pseudomonas aeruginosa: Another CD-NTase identified as a c-tri-AMP
synthase.

o Enterobacter cloacae Ec-CdnDO02: An enzyme shown to robustly synthesize cyclic
trinucleotides, including c-tri-AMP.[4]

These enzymes typically possess a conserved catalytic core but exhibit diversity in their
regulatory domains, which are thought to be involved in sensing infection-specific signals.

Type lll CRISPR-Cas System: The Cas10 Subunit

Type Il CRISPR-Cas systems provide adaptive immunity against foreign RNA and DNA.[5]
Upon recognition of a target RNA transcript complementary to the CRISPR RNA (crRNA)
guide, the multi-subunit Csm (Type IlI-A) or Cmr (Type 111-B) effector complex undergoes a
conformational change. This change activates the polymerase-like Palm domain of the large
Cas10 subunit.[6][7]

e Mechanism: The activated Cas10 Palm domain functions as an oligoadenylate cyclase,
converting multiple ATP molecules into cyclic oligoadenylates (cOAS).[8]

o Product Diversity: Depending on the specific Type Il system, Cas10 can produce cOAs of
varying ring sizes, from cA3 (c-tri-AMP) to cA6 (cyclic hexa-AMP).[7][9][10] For example, the
system in Streptococcus thermophilus has been shown to produce c-tri-AMP as a
predominant product.
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Quantitative Data on c-tri-AMP Synthesis and
Signaling

Quantitative biochemical data for c-tri-AMP synthesizing enzymes and their downstream
effectors are foundational for understanding their biological function and for drug development
efforts. However, detailed kinetic and binding data specifically for c-tri-AMP systems are still
emerging. The tables below summarize the available information and highlight areas for future
research.

Table 1: Kinetic Parameters of c-tri-AMP Synthesizing Enzymes

Enzyme Organism Substrate Km kcat Reference
E. coli/ P. Data not Data not
CdnC /CdnD _ ATP _ _ N/A
aeruginosa available available
Casl10 (Palm ] Data not Data not
) Various ATP ) ) N/A
Domain) available available

Note: Specific kinetic parameters for c-tri-AMP synthesis are not yet well-documented in
publicly available literature. The pyrophosphatase-coupled assay described in Section 4.3
provides a robust method for determining these values.

Table 2: Binding Affinities of c-tri-AMP Signaling

Kd
Effector ] ] o ]
. Ligand (Dissociation Organism Reference
Protein
Constant)
) Data not )
NucC c-tri-AMP (CAAA) ) Various N/A
available
System- )
Csm6 CA3/cA4/cA6 Various [11][12]
dependent

Note: While it is established that c-tri-AMP allosterically activates the endonuclease NucC,
precise dissociation constants (Kd) are not widely reported. Studies on the related Csm6
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effector show activation by various cOAs, indicating a conserved mechanism of action.

Signaling Pathways Involving c-tri-AMP

c-tri-AMP functions as a second messenger to activate potent downstream effector enzymes,
ultimately leading to an antiviral state or programmed cell death to halt the spread of infection.

The CBASS Pathway

The CBASS pathway is a widespread abortive infection system that protects bacterial
populations by sacrificing the infected cell.[2][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cGAS and CD-NTase enzymes: structure, mechanism, and evolution - PMC
[pmc.ncbi.nlm.nih.gov]

2. Frontiers | The arms race between bacteria CBASS and bacteriophages [frontiersin.org]

3. weizmann.ac.il [weizmann.ac.il]

4. Bacterial cGAS-like enzymes synthesize diverse nucleotide signals - PMC
[pmc.ncbi.nlm.nih.gov]

5. Type lll CRISPR-Cas systems produce cyclic oligoadenylate second messengers -
PubMed [pubmed.nchbi.nlm.nih.gov]

6. biorxiv.org [biorxiv.org]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12366300?utm_src=pdf-body-img
https://www.benchchem.com/product/b12366300?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7127440/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7127440/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1224341/full
https://www.weizmann.ac.il/molgen/Sorek/files/publications/Millman_Nat_Micro_2020.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6544370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6544370/
https://pubmed.ncbi.nlm.nih.gov/28722012/
https://pubmed.ncbi.nlm.nih.gov/28722012/
https://www.biorxiv.org/content/10.1101/153262v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. Mechanistic determinants and dynamics of cA6 synthesis in type Il CRISPR-Cas effector
complexes - PMC [pmc.ncbi.nlm.nih.gov]

8. Control of cyclic oligoadenylate synthesis in a type lll CRISPR system - PMC
[pmc.ncbi.nlm.nih.gov]

9. The Cyclic Oligoadenylate Signaling Pathway of Type Ill CRISPR-Cas Systems - PMC
[pmc.ncbi.nlm.nih.gov]

10. Regulation of cyclic oligoadenylate synthesis by the Staphylococcus epidermidis Cas10-
Csm complex - PMC [pmc.ncbi.nlm.nih.gov]

11. biorxiv.org [biorxiv.org]
12. researchgate.net [researchgate.net]

13. CBASS to cGAS-STING: the origins and mechanisms of nucleotide second messenger
immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [enzymes involved in Cyclic tri-AMP synthesis].
BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b12366300#enzymes-involved-in-cyclic-tri-amp-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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